molecular formula C15H19N3O4S2 B7042816 2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide

2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide

Cat. No.: B7042816
M. Wt: 369.5 g/mol
InChI Key: VBHGCLWDSMPIRJ-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide is a complex organic compound that features a combination of furan, sulfonamide, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, where the thiophen-2-ylmethyl group is attached to the piperazine nitrogen.

    Final Coupling: The final step involves coupling the piperazine derivative with the furan-sulfonamide intermediate under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems might be used.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide: can be compared with other sulfonamide derivatives and piperazine-containing compounds.

    Thiophene Derivatives: Compounds like thiophene-2-sulfonamide.

    Piperazine Derivatives: Compounds such as 1-(2-thiophen-2-ylmethyl)piperazine.

Uniqueness

    Structural Complexity: The combination of furan, sulfonamide, and piperazine moieties in a single molecule is relatively unique.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-11-14(24(16,20)21)9-13(22-11)15(19)18-6-4-17(5-7-18)10-12-3-2-8-23-12/h2-3,8-9H,4-7,10H2,1H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHGCLWDSMPIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N2CCN(CC2)CC3=CC=CS3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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